molecular formula C19H16N2O2S B12150026 (2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B12150026
M. Wt: 336.4 g/mol
InChI Key: IKPAXYGPPMVKLP-LGMDPLHJSA-N
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Description

The compound (2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, a class of heterocyclic molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structure features:

  • A thiazolidin-4-one core with an exocyclic double bond at position 5 (Z-configuration).
  • A phenylimino group at position 2 (E-configuration).
  • A 4-propenyloxy-substituted benzylidene moiety at position 5, introducing allyl ether functionality.

This compound is synthesized via Knoevenagel condensation, typically involving substituted benzaldehydes and thiazolidin-4-one precursors under acidic conditions (e.g., glacial acetic acid with sodium acetate). The reaction yields are moderate to high (24–81%) depending on substituents. Structural confirmation is achieved through ¹H NMR, IR, and HPLC, with molecular weights validated via mass spectrometry.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(5Z)-2-phenylimino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N2O2S/c1-2-12-23-16-10-8-14(9-11-16)13-17-18(22)21-19(24-17)20-15-6-4-3-5-7-15/h2-11,13H,1,12H2,(H,20,21,22)/b17-13-

InChI Key

IKPAXYGPPMVKLP-LGMDPLHJSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound (such as an aldehyde or ketone) in the presence of a thiol. This reaction is often carried out under reflux conditions with a suitable solvent like ethanol or methanol.

    Introduction of the Phenylimino Group: The phenylimino group can be introduced by reacting the thiazolidinone intermediate with aniline or a substituted aniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid.

    Formation of the Benzylidene Moiety: The benzylidene moiety with the prop-2-en-1-yloxy substituent can be introduced by reacting the intermediate with a benzaldehyde derivative under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.

    Medicine: Studied for its anticancer activity, particularly against certain types of cancer cells.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2 (imino group) and 5 (benzylidene moiety), significantly altering physicochemical and biological properties.

Compound Name Substituents (Position 2) Substituents (Position 5) Melting Point (°C) Yield (%) Key Reference
Target Compound Phenylimino 4-(Prop-2-en-1-yloxy)benzylidene >300 24–81
(2Z,5Z)-5-(4-Hydroxy-3-isopropylbenzylidene)-2-propylimino analog Propylimino 4-Hydroxy-3-isopropylbenzylidene Not reported 24
5-(4-Methoxybenzylidene)-2-(morpholinoimino)-3-phenyl analog Morpholinoimino 4-Methoxybenzylidene >260 81
(2Z,5Z)-2-(4-Acetylphenylimino)-5-(4-nitrobenzylidene) analog 4-Acetylphenylimino 4-Nitrobenzylidene >300 75–81
5-(2-Hydroxybenzylidene)-2-thioxo analog Thioxo 2-Hydroxybenzylidene Not reported 75

Key Observations:

  • Electron-withdrawing groups (e.g., nitro, acetyl) on the benzylidene moiety increase melting points (>300°C).
  • Thioxo substituents (position 2) reduce synthetic yields compared to phenylimino derivatives.
  • Allyl ether groups (e.g., propenyloxy) enhance solubility in polar solvents due to increased hydrophilicity.

Biological Activity

The compound (2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one represents a class of thiazolidinone derivatives noted for their diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thiazolidinone core, which is known for its biological significance in medicinal chemistry.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, thiazolidin-4-one compounds have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms that often involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

  • Research Findings: A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives. It was found that certain derivatives exhibited potent antitumor effects against glioblastoma multiforme cells, leading to decreased cell viability as measured by the Sulforhodamine B (SRB) assay .
CompoundCell Line TestedIC50 (µM)Mechanism of Action
9bGlioblastoma15Induction of apoptosis
9eGlioblastoma12Cell cycle arrest
9gGlioblastoma10Inhibition of proliferation

Enzyme Inhibition

Thiazolidinones have also been studied for their ability to inhibit various enzymes, which is crucial in developing treatments for diseases such as diabetes and cancer.

Enzymatic Targets:

  • Tyrosyl-DNA Phosphodiesterase I: Thiazolidinone derivatives have shown promise as inhibitors, potentially aiding in cancer therapy by preventing DNA repair in cancer cells .
  • Influenza Neuraminidase: Some derivatives have exhibited antiviral properties by inhibiting neuraminidase, thereby preventing viral replication .

Inhibition Studies:

  • α-Amylase and Urease Inhibition: A screening of thiazolidinone derivatives revealed several compounds with significant inhibitory effects on α-amylase and urease, indicating potential applications in managing diabetes and urea-related disorders .

Mechanistic Insights

The biological activity of thiazolidinones can be attributed to their ability to interact with various molecular targets. The proposed mechanisms include:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G1/S checkpoint.
  • Enzyme Interaction: Competitive inhibition of key metabolic enzymes involved in cancer metabolism.

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